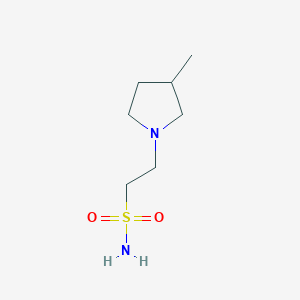

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide

Description

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 3-position, linked to an ethane-sulfonamide backbone. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and therapeutic applications in antimicrobial, antidiabetic, or anticancer contexts.

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

2-(3-methylpyrrolidin-1-yl)ethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-7-2-3-9(6-7)4-5-12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |

InChI Key |

ZMOCEIDFYGXTDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1)CCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 3-methylpyrrolidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The use of continuous flow technology enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the pyrrolidine ring can interact with receptors and ion channels, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Key Structural Analogs

The following table compares 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide with two structurally related sulfonamides from the evidence:

Research Findings and Implications

Structural Insights from Crystallography

The SHELX software suite () is critical for refining crystal structures of small molecules, including sulfonamides.

Pharmacological Potential

- Enzyme Inhibition : The pyrrolidine moiety in the target compound may confer selectivity for enzymes with hydrophobic active sites (e.g., kinases or proteases), contrasting with the aromatic substituents in analogs that favor flat binding pockets.

- Solubility and Bioavailability: The methylpyrrolidine group likely improves aqueous solubility compared to chlorophenyl or fluorophenoxy analogs, which are more lipophilic. This balance is crucial for optimizing drug-like properties .

Biological Activity

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a sulfonamide group that enhances its potential as a therapeutic agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide can be attributed to its interaction with specific biological targets:

- Carbonic Anhydrase Inhibition : Similar to other sulfonamides, this compound may act as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and bicarbonate levels in tissues. Inhibition of these enzymes can lead to various physiological effects, including altered acid-base balance and potential therapeutic benefits in conditions like glaucoma and metabolic acidosis .

- VEGFR-2 Modulation : Recent studies have indicated that sulfonamide derivatives can exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis. This suggests potential applications in cancer therapy, where inhibiting tumor angiogenesis is critical .

Biological Activity and Efficacy

The efficacy of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity : The compound showed significant cytotoxicity against liver cancer cells (HepG-2), with an IC50 value indicating potent activity. Further studies revealed that the compound induces apoptosis through pathways involving p53 and apoptotic proteins such as Bax and Bcl-2 .

In Vivo Studies

Animal models have been used to assess the pharmacokinetic properties and therapeutic potential:

- Antitumor Activity : In mouse xenograft models, compounds similar to 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide exhibited substantial antitumor effects, supporting their potential use as anticancer agents .

Case Studies

Several case studies highlight the therapeutic applications of sulfonamide derivatives:

- Cardiovascular Effects : A study investigated the effects of a related sulfonamide on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain sulfonamides could modulate cardiovascular parameters, suggesting their role in treating heart-related conditions .

- Cancer Treatment : A recent investigation into new sulfonamide-based glycosides demonstrated their effectiveness against multiple cancer cell lines, emphasizing their potential as novel anticancer agents through mechanisms involving VEGFR-2 inhibition .

Data Summary

The following table summarizes key findings related to the biological activity of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide:

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG-2 | 16.90 ± 0.09 | Apoptosis via p53 pathway |

| VEGFR-2 Inhibition | A-549 | Not specified | Antiangiogenic effect |

| Cardiovascular Modulation | Isolated Rat Heart | Not specified | Calcium channel inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.